(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Description
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Rhodanine-based derivatives of this compound have shown significant antimicrobial properties against a range of bacteria and fungi. For instance, certain derivatives demonstrated high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
- A synthesized series of similar compounds showed good to moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to standard drugs (PansareDattatraya & Devan, 2015).
Anti-Inflammatory Activity
- Some synthesized derivatives of this compound class exhibited significant anti-inflammatory activity . The specific structures of these compounds and their anti-inflammatory properties were studied in detail (Sunder & Maleraju, 2013).
Anticancer Properties
- Research on 4-thiazolidinone derivatives containing the benzothiazole moiety indicated their potential as antitumor agents. Some compounds revealed anticancer activity on various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).
Photochemical Properties
- Some compounds within this chemical class have been studied for their photochemical properties , particularly in the context of photodynamic therapy for cancer treatment. Their fluorescence properties and high singlet oxygen quantum yield make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking Studies
- Molecular docking studies of these compounds have been conducted to explore their binding affinity and interactions with biological targets, supporting their potential applications in pharmaceutical development (Mary et al., 2021).
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-5-7-14(8-6-13)11-17-19(25)22(20(26)27-17)10-9-18(24)21-15-3-2-4-16(23)12-15/h2-8,11-12,23H,9-10H2,1H3,(H,21,24)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXNMPXLDOABQU-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.